molecular formula C10H13Cl2NO2 B2498752 Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride CAS No. 1245606-65-8

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Cat. No.: B2498752
CAS No.: 1245606-65-8
M. Wt: 250.12
InChI Key: TYCGNNWQXFHZBW-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of propanoic acid and contains an amino group, a chlorophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino group is introduced through a subsequent reaction with an appropriate amine source, and the hydrochloride salt is formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a chlorophenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCGNNWQXFHZBW-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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